Phosphinic acid, (o-bromophenyl)phenyl-
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Overview
Description
Phosphinic acid, (o-bromophenyl)phenyl-, is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to an ortho-bromophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, (o-bromophenyl)phenyl-, typically involves the reaction of phenylphosphinic acid with ortho-bromobenzene under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where phenylphosphinic acid is reacted with ortho-bromobenzene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, (o-bromophenyl)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine or phosphine derivatives.
Substitution: The bromine atom in the ortho-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids, phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Phosphinic acid, (o-bromophenyl)phenyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a bioisostere in drug design, where it can mimic the behavior of other functional groups.
Medicine: Investigated for its potential therapeutic properties, including its role as a metalloprotease inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of phosphinic acid, (o-bromophenyl)phenyl-, involves its interaction with specific molecular targets. In medicinal chemistry, it can act as a metalloprotease inhibitor by binding to the active site of the enzyme and preventing its activity. The phosphinic acid group mimics the transition state of the substrate, leading to effective inhibition. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Phenylphosphinic acid: Lacks the ortho-bromophenyl group, making it less sterically hindered.
Phosphonic acid derivatives: Contain a phosphonic acid group instead of a phosphinic acid group, leading to different reactivity and applications.
Phosphine oxides: Result from the oxidation of phosphinic acids and have distinct chemical properties.
Uniqueness: Phosphinic acid, (o-bromophenyl)phenyl-, is unique due to the presence of both an ortho-bromophenyl and a phenyl group, which influence its reactivity and potential applications. The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
109817-40-5 |
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Molecular Formula |
C12H10BrO2P |
Molecular Weight |
297.08 g/mol |
IUPAC Name |
(2-bromophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10BrO2P/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
SOSFPISJRXUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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